molecular formula C15H18N4O5 B13014281 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13014281
M. Wt: 334.33 g/mol
InChI Key: BPVUCVAVBXUPLB-UHFFFAOYSA-N
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Description

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid lies in its specific functional groups and the potential biological activities it exhibits. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development in multiple fields .

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxo-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-triene-4-carboxylic acid

InChI

InChI=1S/C15H18N4O5/c1-15(2,3)24-14(23)18-5-4-10-9(7-18)12(20)19-11(17-10)8(6-16-19)13(21)22/h6,16H,4-5,7H2,1-3H3,(H,21,22)

InChI Key

BPVUCVAVBXUPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C(=O)O

Origin of Product

United States

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